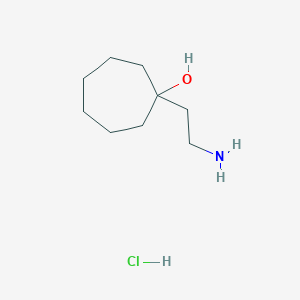

![molecular formula C6H5IN2S B1381590 5-Iodo-3-methylimidazo[2,1-b][1,3]thiazole CAS No. 1548265-54-8](/img/structure/B1381590.png)

5-Iodo-3-methylimidazo[2,1-b][1,3]thiazole

Overview

Description

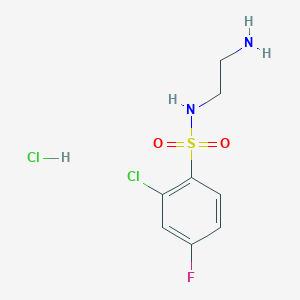

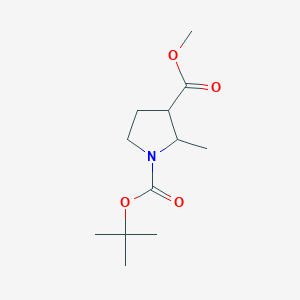

5-Iodo-3-methylimidazo[2,1-b][1,3]thiazole is a chemical compound with the molecular formula C6H5IN2S . It has been used in the synthesis of new imidazole-fused imidazo[2,1-b][1,3,4]thiadiazole analogues .

Synthesis Analysis

The synthesis of imidazole-fused imidazo[2,1-b][1,3,4]thiadiazole analogues, which includes 5-Iodo-3-methylimidazo[2,1-b][1,3]thiazole, has been reported . The synthesis involves a series of chemical reactions and the resulting compounds have shown strong antifungal activity .Molecular Structure Analysis

The molecular structure of 5-Iodo-3-methylimidazo[2,1-b][1,3]thiazole can be represented by the InChI code 1S/C6H5IN2S/c1-4-3-10-6-8-2-5(7)9(4)6/h2-3H,1H3 .Chemical Reactions Analysis

While specific chemical reactions involving 5-Iodo-3-methylimidazo[2,1-b][1,3]thiazole are not detailed in the search results, it is known that imidazo[2,1-b]thiazole derivatives can undergo various chemical reactions. For instance, they can be involved in oxidative metabolism to yield glutathione conjugates .Physical And Chemical Properties Analysis

5-Iodo-3-methylimidazo[2,1-b][1,3]thiazole is a powder with a molecular weight of 264.09 .Scientific Research Applications

1. Synthesis of Benzo[d]imidazo[2,1-b]thiazoles

- Summary : A highly efficient, unprecedented, catalyst-free microwave-assisted procedure for synthesizing benzo[d]imidazo[2,1-b]thiazoles in green media was developed . This synthetic manipulation is expected to greatly expand the repertoire of reaction types in heterocyclic chemistry and pave the way for new syntheses of bioactive compounds .

- Methods : The transformation provided rapid access to functionalized benzo[d]imidazo[2,1-b]thiazoles from 2-aminobenzothiazole and N-alkylated 2-aminobenzo[d]oxazole from 2-aminobenzoxazole scaffolds under mild transition-metal-free conditions .

- Results : The synthesized benzo[d]imidazo[2,1-b]thiazoles have been reported to serve as a potent non-sedative anxiolytic, powerful anticancer agent, PET imaging probe of β-amyloid plaques in the brains of Alzheimer’s patients, kinase inhibitor, and antimicrobially active molecule .

2. Synthesis of Imidazo[2,1-b][1,3]thiazines

- Summary : The review systematizes literature data on methods for constructing imidazo[2,1-b]thiazines and their hydrogenated analogs . The synthetic approaches are grouped by the degree of research done on the imidazothiazine scaffold, from more to less studied .

- Methods : A method for the synthesis of imidazo[2,1-b]thiazinium salt starting with alkylation of imidazole with 1,3-dibromopropane was reported . N-alkylazolium bromide thus formed further reacts with KSCN to produce thiocyanate derivative . Treatment of the latter with 10 mol % NaOH in acetonitrile leads to the target product .

- Results : Imidazo[2,1-b][1,3]thiazines are an important class of nitrogen- and sulfur-containing heterocyclic compounds and represent a significant number of bioactive substances . For instance, an inhibitor of Trypanosoma brucei 427 with good metabolic stability and excellent cell permeability was found among the benzyloxy derivatives of 2-nitroimidazo[2,1-b]thiazine .

3. Synthesis of Benzo[d]imidazo[2,1-b]thiazoles

- Summary : A highly efficient, unprecedented, catalyst-free microwave-assisted procedure for synthesizing benzo[d]imidazo[2,1-b]thiazoles in green media was developed . This synthetic manipulation is expected to greatly expand the repertoire of reaction types in heterocyclic chemistry and pave the way for new syntheses of bioactive compounds .

- Methods : The transformation provided rapid access to functionalized benzo[d]imidazo[2,1-b]thiazoles from 2-aminobenzothiazole and N-alkylated 2-aminobenzo[d]oxazole from 2-aminobenzoxazole scaffolds under mild transition-metal-free conditions .

- Results : The synthesized benzo[d]imidazo[2,1-b]thiazoles have been reported to serve as a potent non-sedative anxiolytic, powerful anticancer agent, PET imaging probe of β-amyloid plaques in the brains of Alzheimer’s patients, kinase inhibitor, and antimicrobially active molecule .

4. Synthesis of Imidazo[2,1-b][1,3]thiazines

- Summary : The review systematizes literature data on methods for constructing imidazo[2,1-b]thiazines and their hydrogenated analogs . The synthetic approaches are grouped by the degree of research done on the imidazothiazine scaffold, from more to less studied .

- Methods : A method for the synthesis of imidazo[2,1-b]thiazinium salt starting with alkylation of imidazole with 1,3-dibromopropane was reported . N-alkylazolium bromide thus formed further reacts with KSCN to produce thiocyanate derivative . Treatment of the latter with 10 mol % NaOH in acetonitrile leads to the target product .

- Results : Imidazo[2,1-b][1,3]thiazines are an important class of nitrogen- and sulfur-containing heterocyclic compounds and represent a significant number of bioactive substances . For instance, an inhibitor of Trypanosoma brucei 427 with good metabolic stability and excellent cell permeability was found among the benzyloxy derivatives of 2-nitroimidazo[2,1-b]thiazine .

3. Anticancer Evaluation of Imidazo[2,1-b]thiazole-Based Chalcones

- Summary : A new series of imidazo[2,1-b]thiazole-based chalcone derivatives were designed, synthesized, and tested for their anticancer activities . The cytotoxic ability of the compounds was tested on three different types of cancer cells, namely colorectal adenocarcinoma (HT-29), lung carcinoma (A-549), breast adenocarcinoma (MCF-7), and mouse fibroblast cells (3T3-L1) by XTT tests .

- Methods : The compounds were synthesized and their anticancer activities were evaluated using XTT tests . Among the compounds, 3j especially stood out with its IC 50 (9.76 µM) and SI (14.99) values on MCF-7 cells .

- Results : XTT results revealed that all the test compounds exhibited much higher cytotoxic activity on the cancer cells than that of normal 3T3-L1 cells . Flow cytometry analysis proved that 3j-treated MCF-7 cells resulted in the mitochondrial membrane depolarization, multicaspase activation, and ultimately apoptosis .

4. Diverse Biological Activities of Thiazoles

- Summary : Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) . It has been observed over the years that thiazole derivatives have several biological activities such as antihypertensive activity, anti-inflammatory activity, antischizophrenia activity, antibacterial activity, anti-HIV activity, hypnotics activity, antiallergic activity, analgesic activity, fibrinogen receptor antagonist activity with antithrombotic activity, as bacterial DNA gyrase B inhibitor activity, antitumor and cytotoxic activity .

- Methods : The methods for constructing these thiazole derivatives vary depending on the desired biological activity .

- Results : The results of these studies have shown that thiazole derivatives can have a wide range of biological activities, making them valuable in the development of new drugs .

Future Directions

properties

IUPAC Name |

5-iodo-3-methylimidazo[2,1-b][1,3]thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5IN2S/c1-4-3-10-6-8-2-5(7)9(4)6/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCKGHZLZQYZUOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC2=NC=C(N12)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5IN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Iodo-3-methylimidazo[2,1-b][1,3]thiazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

propylamine](/img/structure/B1381508.png)

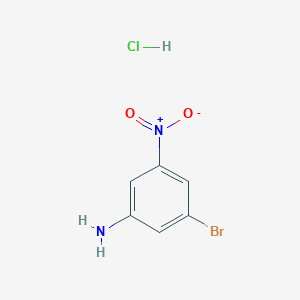

![6-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1381524.png)

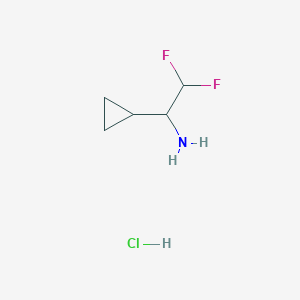

![N-{2-[(thiophen-3-ylmethyl)amino]ethyl}acetamide hydrochloride](/img/structure/B1381528.png)